![molecular formula C7H2Cl2F3NO3 B1402163 1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene CAS No. 1417566-44-9](/img/structure/B1402163.png)
1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene
Overview
Description
1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene is a useful research compound. Its molecular formula is C7H2Cl2F3NO3 and its molecular weight is 275.99 g/mol. The purity is usually 95%.
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Biological Activity
1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . The presence of halogen substituents (chlorine and fluorine) and a nitro group significantly influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of halogenated aromatic compounds often involves their ability to interact with cellular macromolecules, leading to various effects:
- Enzyme Inhibition : Halogenated compounds can act as inhibitors of specific enzymes, which may lead to altered metabolic pathways.
- DNA Interaction : The nitro group may undergo reduction in vivo, leading to reactive intermediates that can interact with DNA, potentially causing mutagenic effects.
- Oxidative Stress : The compound may induce oxidative stress in cells, contributing to cytotoxicity.
Cytotoxicity and Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. Table 1 summarizes the IC50 values for related compounds:
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 15.63 | |
Compound B | A549 | 2.78 | |
This compound | HeLa | TBD | TBD |
Note: The specific IC50 value for this compound is yet to be determined in published studies.
Study on Mutagenicity
A study investigated the mutagenic potential of related chlorinated compounds, revealing that they could induce reverse mutations in bacterial assays. The results suggested a low potency for mutagenicity in mammalian cells but a positive response in mouse lymphoma assays, indicating potential risks associated with exposure .
Chronic Toxicity and Carcinogenicity
In chronic toxicity studies, 1-chloro-4-nitrobenzene showed an increased incidence of interstitial cell tumors in male rats. However, these findings were within historical control data ranges and deemed not directly related to the compound itself . This highlights the complexity of assessing long-term effects in animal models.
Properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-5(13(14)15)6(2-4(3)10)16-7(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAFQQQZOLWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)OC(F)(F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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